Cas no 2034320-62-0 (2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one)

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound featuring a benzothiazole and tetrahydrocinnoline scaffold linked via a piperazine moiety. This structure suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The benzothiazole and tetrahydrocinnoline groups may confer enhanced binding affinity and selectivity, while the sulfanyl and carbonyl linkages contribute to structural stability. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures reproducibility, and its physicochemical properties may support favorable bioavailability. Further research is warranted to explore its full pharmacological potential.
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one structure
2034320-62-0 structure
Product Name:2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one
CAS No:2034320-62-0
MF:C21H23N5OS2
MW:425.570221185684
CID:5551501
PubChem ID:91818372
Update Time:2025-05-20

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one
    • 2-(benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
    • AKOS025327565
    • F6523-4405
    • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
    • 2034320-62-0
    • Inchi: 1S/C21H23N5OS2/c27-20(14-28-21-22-17-7-3-4-8-18(17)29-21)26-11-9-25(10-12-26)19-13-15-5-1-2-6-16(15)23-24-19/h3-4,7-8,13H,1-2,5-6,9-12,14H2
    • InChI Key: SGYAYGYRJCMAPG-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2S1)CC(N1CCN(C2=CC3=C(CCCC3)N=N2)CC1)=O

Computed Properties

  • Exact Mass: 425.13440272g/mol
  • Monoisotopic Mass: 425.13440272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 116Ų

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one Pricemore >>

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2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one Related Literature

Additional information on 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one

Introduction to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one (CAS No. 2034320-62-0)

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one, identified by its CAS number 2034320-62-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with piperazine and benzothiazole moieties, which are well-documented for their potential in modulating various biological pathways.

The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one features a benzothiazole ring substituted with a sulfanyl group at the 2-position, linked to an ethanone moiety. The other terminal of the ethanone group is connected to a piperazine ring further substituted with a tetrahydrocinnoline moiety at the 4-position. This intricate arrangement of functional groups suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration in drug discovery.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules that can selectively interact with specific biological targets. The combination of benzothiazole and piperazine in 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one has been associated with properties such as receptor binding affinity and pharmacokinetic profiles that are favorable for drug development. Specifically, the benzothiazole scaffold is known for its presence in various bioactive compounds, including those with antimicrobial and anti-inflammatory properties.

The tetrahydrocinnoline moiety appended to the piperazine ring introduces additional complexity to the molecule. Tetrahydrocinnoline derivatives have been extensively studied for their potential applications in central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. This characteristic makes 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethan-1-one an intriguing candidate for investigating neurological conditions such as depression and cognitive disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such complex molecules with biological targets with higher precision. These tools have been instrumental in identifying potential lead compounds for further optimization. In particular, virtual screening and docking studies have been employed to evaluate the binding affinity of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-y]ethan-on to various receptors and enzymes relevant to therapeutic intervention.

The sulfanyl group at the 2-position of the benzothiazole ring is another critical feature that contributes to the pharmacological profile of this compound. Sulfanyl-containing derivatives are known for their ability to modulate enzyme activity and receptor function through distinct mechanisms. For instance, some sulfanyl compounds have been shown to inhibit enzymes involved in inflammation and oxidative stress pathways. This suggests that 2-(1,3-benzothiazol - 2 - ylsulfanyl) - 1 - [ 4 - ( 5 , 6 , 7 , 8 - tetrahydrocinnolin - 3 - yl) piperazin - 1 - yl] ethan - 1 - one may exhibit therapeutic potential in conditions where these pathways are dysregulated.

In addition to its structural complexity, CAS No. 2034320 - 62 - 0 has been explored in preclinical studies for its potential applications in oncology. The benzothiazole scaffold is frequently encountered in anticancer agents due to its ability to interfere with key cellular processes such as DNA replication and cell cycle progression. The presence of both piperazine and tetrahydrocinnoline moieties further enhances its potential as an anticancer compound by enabling interactions with multiple targets within cancer cells.

One of the most exciting aspects of this compound is its potential for dual-targeting strategies. By integrating multiple pharmacophores into a single molecule, researchers can design agents that simultaneously modulate two or more biological targets. This approach has been shown to increase therapeutic efficacy while minimizing side effects. In the case of CAS No. 2034320 - 62 - 0, the combination of benzothiazole and piperazine-tetrahydrocinnoline moieties may allow it to interact with both extracellular receptors and intracellular enzymes simultaneously.

The synthesis of CAS No. 2034320 - 62 - 0 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of each functional group must be meticulously controlled to maintain the integrity of the overall molecular structure. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before.

Evaluation of the pharmacokinetic properties of CAS No. 2034320 - 62 - 0 is crucial for determining its feasibility as a drug candidate. Parameters such as solubility, stability under various conditions (e.g., pH), metabolic degradation pathways, and distribution within biological systems must be thoroughly characterized. These studies provide essential data for predicting how the compound will behave once administered orally or intravenously.

The potential therapeutic applications of CAS No.2034320−62−0 extend beyond oncology and CNS disorders; it may also have utility in treating inflammatory diseases by modulating immune responses through interactions with cytokine receptors or inflammatory mediators present on immune cells surfaces . Further investigation into these areas could uncover additional benefits associated using this novel compound framework

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